molecular formula C9H10O4 B075254 2,3-Dimethoxybenzoic acid CAS No. 1521-38-6

2,3-Dimethoxybenzoic acid

Cat. No.: B075254
CAS No.: 1521-38-6
M. Wt: 182.17 g/mol
InChI Key: FODBVCSYJKNBLO-UHFFFAOYSA-N
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Description

2,3-Dimethoxybenzoic acid is an organic compound with the molecular formula C9H10O4. It is a derivative of benzoic acid, where two methoxy groups are attached to the benzene ring at the 2 and 3 positions. This compound appears as a pale beige crystalline powder and is known for its applications in organic synthesis and various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethoxybenzoic acid can be synthesized through several methods. One common approach involves the methylation of 2,3-dihydroxybenzoic acid using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods

In industrial settings, this compound is often produced by the methylation of 2,3-dihydroxybenzoic acid using methyl iodide and a base like sodium hydroxide. The reaction is carried out in a suitable solvent, followed by purification through recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dimethoxybenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxybenzoic acid
  • 3,4-Dimethoxybenzoic acid
  • 2,5-Dimethoxybenzoic acid
  • 3,5-Dimethoxybenzoic acid

Uniqueness

2,3-Dimethoxybenzoic acid is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological activity. Compared to other dimethoxybenzoic acids, it exhibits distinct properties that make it suitable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2,3-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O4/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODBVCSYJKNBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164956
Record name Benzoic acid, 2,3-dimethoxy-
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Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1521-38-6
Record name 2,3-Dimethoxybenzoic acid
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Record name o-Veratric acid
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Record name o-Veratric acid
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Record name Benzoic acid, 2,3-dimethoxy-
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Record name 2,3-dimethoxybenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2,3-Dimethoxybenzoic acid has the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol. Key spectroscopic data includes characteristic peaks in the infrared (IR) spectrum indicating the presence of carboxylic acid and aromatic functionalities [, , ]. Additionally, proton and carbon nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information [, ].

A: The solubility of this compound has been experimentally determined in fifteen different mono-solvents []. The data can be used to understand its solubility behavior and to develop models for predicting solubility in other solvent systems.

A: this compound acts as a ligand, coordinating to lanthanide ions (La3+, Ce3+, Pr3+, Nd3+, Sm3+, Eu3+, Gd3+, Tb3+, Dy3+, Ho3+, Er3+, Tm3+, Yb3+, Lu3+) through its carboxylate group. This interaction forms complexes where the carboxylate group can act as either a bidentate chelating ligand or a tridentate chelating and bridging ligand [, , , , , ]. The coordination modes and resulting crystal structures of these complexes vary depending on the specific lanthanide ion involved.

A: Thermogravimetric analyses reveal that these complexes undergo multi-step decomposition upon heating. Initially, coordinated water molecules are lost, followed by the dissociation of other ligands like terpyridine. Finally, the remaining this compound ligands decompose, ultimately leading to the formation of metal oxides [, , ].

A: Research suggests that Er(2,3-DMOBA)3(terpy)(H2O) and [Nd(2,3-DMOBA)3(terpy)(H2O)]2 show promising antibacterial activity against Candida albicans. Interestingly, their activity against Escherichia coli and Staphylococcus aureus is less pronounced. Notably, the Nd(III) complex demonstrates superior activity against Candida albicans compared to the Er(III) complex [].

A: While the provided research doesn't focus on the direct catalytic activity of this compound, its derivatives, particularly silica nanoparticles derived from silica gel waste containing this compound, have shown promising catalytic activity in the synthesis of 2,3-dihydro-1H-isoindolone derivatives [].

A: The 2,3-Dimethoxybenzoate anion exhibits a fascinating "ortho effect" during gas-phase dissociation. Upon activation, it undergoes decarboxylation followed by sequential formaldehyde loss. This sequential loss is attributed to a "ring walk" mechanism, where the negative charge migrates around the aromatic ring [].

A: Research on 5-substituted derivatives of 2,3-Dimethoxybenzamides reveals that these compounds exhibit potent inhibition of [3H]spiperone binding in rat striatal membranes, indicating potential antipsychotic properties. The study highlights that modifications at the 5-position can significantly impact biological activity [].

A: Yes, Abraham model solute descriptors for this compound have been determined using experimental solubility data. This approach allows for predicting its solubility in various solvent systems []. Furthermore, ab initio calculations were employed to elucidate the mechanism of the "ring walk" observed during the gas-phase dissociation of the 2,3-Dimethoxybenzoate anion [].

ANone: Various techniques are employed, including:

  • X-ray diffraction: This method has been crucial in determining the crystal structures of this compound and its lanthanide complexes [, , , , ].
  • Infrared (IR) spectroscopy: This technique is used to identify functional groups and analyze the decomposition products of lanthanide complexes [, , , ].
  • Nuclear magnetic resonance (NMR) spectroscopy: This provides detailed structural information about the molecule [, ].
  • Thermogravimetric analysis (TGA): This technique helps in studying the thermal stability and decomposition patterns of this compound complexes [, , ].
  • Mass spectrometry (MS): This method is essential for analyzing the fragmentation patterns of this compound derivatives, particularly in gas-phase studies [].

A: Early studies focused on the basic structural characterization of this compound, including its crystal structure determination [, ]. Subsequent research explored its complexation with lanthanide ions and their properties [, ]. More recently, investigations have explored its use in organic synthesis, its gas-phase dissociation behavior, and the development of its derivatives with potential pharmaceutical applications [, , , , , ].

ANone: The provided research does not specifically address the environmental impact or degradation pathways of this compound and its derivatives. Further research is needed to evaluate its ecotoxicological effects and potential for bioaccumulation.

A: While the research doesn't delve into specific recycling strategies, one study highlights the utilization of silica gel waste containing this compound as a source for preparing silica nanoparticles with catalytic applications []. This approach presents a potential avenue for waste valorization.

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